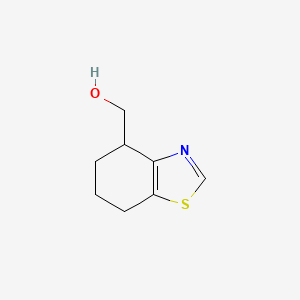
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is an organic compound that belongs to the class of benzothiazoles It is characterized by a benzene ring fused to a thiazole ring, with a methanol group attached to the fourth carbon of the tetrahydrobenzothiazole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol can be achieved through several methods. One common approach involves the Hantzsch synthesis, where 3,3,5-trimethylcyclohexanone is treated with iodine and thiourea to form an intermediate, which is then further processed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fractional crystallization and purification to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various substituents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups such as aldehydes, carboxylic acids, and halides .
Applications De Recherche Scientifique
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active sites of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydrobenzothiazole-4-methanol
- 4,5,6,7-Tetrahydrobenzothiazole-2-amine
Uniqueness
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylmethanol |
InChI |
InChI=1S/C8H11NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h5-6,10H,1-4H2 |
Clé InChI |
OPITVRBXKRIOFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)SC=N2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



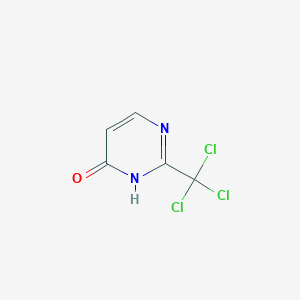



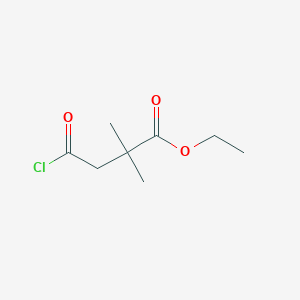
![[1-(6-Tert-butylpyridin-3-yl)ethyl]amine](/img/structure/B8400508.png)
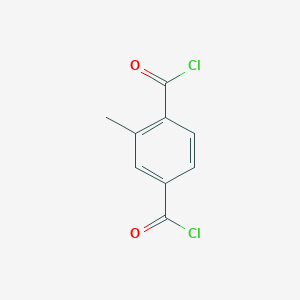


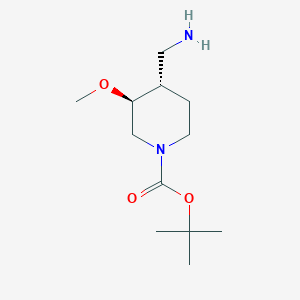
![8-Tert-butyl-10-(methoxymethyl)-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8400545.png)
